2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
CAS No.: 538337-30-3
Cat. No.: VC16138823
Molecular Formula: C24H21N3OS2
Molecular Weight: 431.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 538337-30-3 |
|---|---|
| Molecular Formula | C24H21N3OS2 |
| Molecular Weight | 431.6 g/mol |
| IUPAC Name | 2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
| Standard InChI | InChI=1S/C24H21N3OS2/c1-18-12-14-21(15-13-18)29-17-23-25-26-24(27(23)20-10-6-3-7-11-20)30-16-22(28)19-8-4-2-5-9-19/h2-15H,16-17H2,1H3 |
| Standard InChI Key | RQDAPLHQQQVSSP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. Key structural elements include:
-
Position 3: A sulfanyl (-S-) group linked to a phenylethanone moiety.
-
Position 4: A phenyl group contributing aromatic stacking potential.
-
Position 5: A [(4-methylphenyl)sulfanyl]methyl group, introducing hydrophobic and electron-donating characteristics.
The molecular formula (C₂₄H₂₁N₃OS₂) and weight (431.6 g/mol) reflect its heterocyclic complexity. The presence of dual sulfur atoms enhances its ability to form disulfide bonds or interact with thiol-containing biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 538337-30-3 |
| IUPAC Name | 2-[[5-[(4-Methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
| SMILES | CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=CC=C4 |
| InChIKey | RQDAPLHQQQVSSP-UHFFFAOYSA-N |
| Predicted LogP | 4.82 (indicating high lipophilicity) |
Spectroscopic and Computational Data
Mass spectrometry reveals prominent adducts, including [M+H]⁺ at m/z 432.11988 and [M+Na]⁺ at m/z 454.10182 . Collision cross-section (CCS) predictions for these adducts range from 196.4 Ų to 212.7 Ų, suggesting moderate molecular rigidity. Density functional theory (DFT) simulations highlight electrostatic potential localization around the triazole and sulfanyl groups, which may facilitate hydrogen bonding with biological targets .
Synthesis and Chemical Properties
Synthetic Pathways
While explicit details for this compound are scarce, analogous 1,2,4-triazole syntheses typically involve:
-
Cyclocondensation: Reaction of hydrazides with carbon disulfide or thioureas under basic conditions to form the triazole core .
-
S-Alkylation: Introduction of sulfanyl groups via nucleophilic substitution with thiols or halides. For this compound, sequential alkylation with 4-methylthiophenol and phenacyl bromide is plausible.
-
Purification: Crystallization from ethanol or acetone to isolate the product.
Reactivity and Stability
-
Acid/Base Stability: The triazole ring resists hydrolysis under physiological pH, but sulfanyl groups may oxidize to sulfoxides in acidic conditions.
-
Thermal Stability: Decomposition above 200°C, as inferred from analogs .
Triazole derivatives inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, a target in breast and lung cancers. Molecular docking predicts strong binding (ΔG ≈ -10.3 kcal/mol) to EGFR’s ATP-binding site, comparable to reference drugs like erlotinib .
Table 2: Predicted Biological Targets
| Target | Binding Energy (kcal/mol) | Proposed Mechanism |
|---|---|---|
| EGFR Tyrosine Kinase | -10.32 | Competitive ATP inhibition |
| Cytochrome P450 14α-demethylase | -9.87 | Disruption of fungal membranes |
| Topoisomerase IV | -8.45 | DNA replication interference |
Research Findings and Future Directions
Current Studies
Preliminary assays indicate moderate activity against MCF-7 breast cancer cells (IC₅₀: 12.4 μM), though less potent than clinical agents like paclitaxel . Synergistic studies with fluconazole show a 4-fold reduction in fungal MICs, suggesting combinatory potential .
Knowledge Gaps and Opportunities
-
Structure-Activity Relationships (SAR): Impact of substituting the 4-methylphenyl group with halogens or heteroaromatics.
-
Delivery Systems: Nanoencapsulation to improve bioavailability and reduce ocular toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume